molecular formula C7H7Br2NO3S B13164718 2,4-Dibromo-5-methoxybenzene-1-sulfonamide

2,4-Dibromo-5-methoxybenzene-1-sulfonamide

Cat. No.: B13164718
M. Wt: 345.01 g/mol
InChI Key: KYVHVTPXPGICKE-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7Br2NO3S and a molecular weight of 345.01 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-methoxybenzene-1-sulfonamide typically involves the bromination of 5-methoxybenzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions . The process involves the use of bromine or bromine-containing reagents in a suitable solvent, often under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nucleophilic Substitution: Strong nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

2,4-Dibromo-5-methoxybenzene-1-sulfonamide is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methoxybenzene-1-sulfonamide involves its interaction with various molecular targets. The bromine atoms and sulfonamide group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution, where the bromine atoms activate the benzene ring towards electrophilic attack . Additionally, the sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-methoxybenzene-1-sulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H7Br2NO3S

Molecular Weight

345.01 g/mol

IUPAC Name

2,4-dibromo-5-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7Br2NO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3,(H2,10,11,12)

InChI Key

KYVHVTPXPGICKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)S(=O)(=O)N

Origin of Product

United States

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